molecular formula C11H12FNO3 B1317179 Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester

Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester

Cat. No. B1317179
M. Wt: 225.22 g/mol
InChI Key: ZELRXSQSERBNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328138B2

Procedure details

A solution of the product from step 1 (20.27 g) in DCM (100 ml) was added to polyphosphoric acid (43.7 ml). Dichloromethane was distilled from the reaction mixture by increasing the temperature slowly and then the brownish gummy solution was stirred at 120° C. for 3 hours and then left at room temperature for 16 hours. The reaction mixture was quenched by adding ice cooled water and the product was filtered. The filter cake was stirred with 500 mL of water and filtered to give the desired product (9.38 g) as a colorless solid. LRMS (ES+) m/z 180.1 (M+H)+.
Quantity
20.27 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
43.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:16])[CH2:10][C:11]([O:13]CC)=O>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:8][C:9](=[O:16])[CH:10]=[C:11]2[OH:13]

Inputs

Step One
Name
Quantity
20.27 g
Type
reactant
Smiles
FC1=C(C=CC=C1)NC(CC(=O)OCC)=O
Name
polyphosphoric acid
Quantity
43.7 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the brownish gummy solution was stirred at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Dichloromethane was distilled from the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
by increasing the temperature slowly
WAIT
Type
WAIT
Details
left at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding ice
TEMPERATURE
Type
TEMPERATURE
Details
cooled water
FILTRATION
Type
FILTRATION
Details
the product was filtered
STIRRING
Type
STIRRING
Details
The filter cake was stirred with 500 mL of water
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=CC=C2C(=CC(NC12)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.38 g
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.